8a-phenyldecahydroquinoline
8a-phenyldecahydroquinoline
Brand Name:
Vulcanchem
CAS No.:
131556-11-1
VCID:
VC0238328
InChI:
InChI=1S/C15H21N/c1-2-7-13(8-3-1)15-11-5-4-9-14(15)10-6-12-16-15/h1-3,7-8,14,16H,4-6,9-12H2
SMILES:
C1CCC2(C(C1)CCCN2)C3=CC=CC=C3
Molecular Formula:
C49H100N2O3
Molecular Weight:
215.33 g/mol
8a-phenyldecahydroquinoline
CAS No.: 131556-11-1
Main Products
VCID: VC0238328
Molecular Formula: C49H100N2O3
Molecular Weight: 215.33 g/mol
CAS No. | 131556-11-1 |
---|---|
Product Name | 8a-phenyldecahydroquinoline |
Molecular Formula | C49H100N2O3 |
Molecular Weight | 215.33 g/mol |
IUPAC Name | 8a-phenyl-2,3,4,4a,5,6,7,8-octahydro-1H-quinoline |
Standard InChI | InChI=1S/C15H21N/c1-2-7-13(8-3-1)15-11-5-4-9-14(15)10-6-12-16-15/h1-3,7-8,14,16H,4-6,9-12H2 |
Standard InChIKey | QEXADSRMRUUCQJ-UHFFFAOYSA-N |
SMILES | C1CCC2(C(C1)CCCN2)C3=CC=CC=C3 |
Canonical SMILES | C1CCC2(C(C1)CCCN2)C3=CC=CC=C3 |
Synonyms | 8a-phenyldecahydroquinoline 8a-phenyldecahydroquinoline, cis(+)-isomer 8a-phenyldecahydroquinoline, cis(-)-isomer 8a-phenyldecahydroquinoline, trans(+)-isomer 8a-phenyldecahydroquinoline, trans(+-)-isomer 8a-phenyldecahydroquinoline, trans(-)-isome |
PubChem Compound | 131397 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume